2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound that features a furan ring, a pyridazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved by the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H12N4O3/c20-14(17-13-5-1-2-8-16-13)10-19-15(21)7-6-11(18-19)12-4-3-9-22-12/h1-9H,10H2,(H,16,17,20) |
InChI Key |
KSCKDHDXDHBQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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